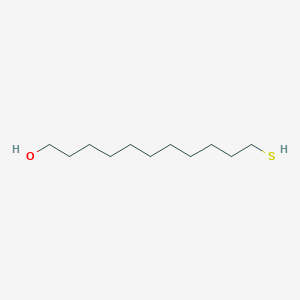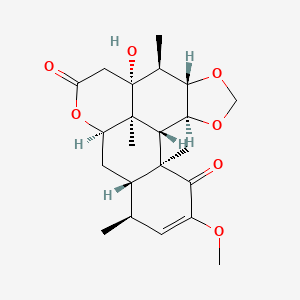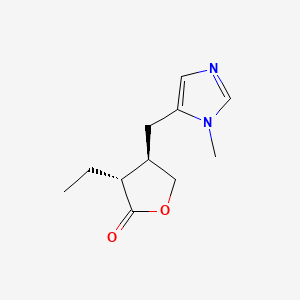
(+)-Isopilocarpine
描述
(+)-Isopilocarpine: is a naturally occurring alkaloid found in the leaves of the Pilocarpus genus. It is a stereoisomer of pilocarpine, which is well-known for its medicinal properties, particularly in the treatment of glaucoma and xerostomia. This compound has similar pharmacological effects but differs in its stereochemistry, which can influence its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Isopilocarpine typically involves several steps, starting from readily available precursors. One common method includes the following steps:
Formation of the imidazole ring: This step involves the cyclization of a suitable precursor to form the imidazole ring, which is a key structural component of this compound.
Introduction of the chiral center: The stereochemistry is introduced through asymmetric synthesis or chiral resolution techniques.
Functional group modifications: Various functional groups are introduced or modified to achieve the final structure of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification processes. Alternatively, synthetic methods can be scaled up using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: (+)-Isopilocarpine can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of this compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties.
科学研究应用
Chemistry: In chemistry, (+)-Isopilocarpine is used as a chiral building block for the synthesis of other complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and mechanisms.
Biology: In biological research, this compound is used to study its effects on various biological systems, including its interaction with muscarinic receptors. It serves as a tool for understanding the role of these receptors in physiological and pathological processes.
Medicine: Medically, this compound is investigated for its potential therapeutic applications, particularly in the treatment of conditions like glaucoma and xerostomia. Its pharmacological profile is similar to pilocarpine, making it a candidate for similar therapeutic uses.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. Its unique properties make it a valuable compound for various industrial applications.
作用机制
Molecular Targets and Pathways: (+)-Isopilocarpine exerts its effects primarily through its interaction with muscarinic acetylcholine receptors. These receptors are G protein-coupled receptors that play a crucial role in various physiological processes. Upon binding to these receptors, this compound activates intracellular signaling pathways, leading to various biological effects, such as increased salivation and reduced intraocular pressure.
相似化合物的比较
Pilocarpine: The most closely related compound, differing only in stereochemistry.
Arecoline: Another alkaloid with similar pharmacological effects but different structural features.
Muscarine: A naturally occurring compound that also targets muscarinic receptors but has a different chemical structure.
Uniqueness: (+)-Isopilocarpine’s uniqueness lies in its specific stereochemistry, which can influence its binding affinity and efficacy at muscarinic receptors. This makes it a valuable compound for studying the effects of stereochemistry on biological activity and for developing stereoselective drugs.
属性
IUPAC Name |
(3R,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHFTSOMWOSFHM-WCBMZHEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(COC1=O)CC2=CN=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](COC1=O)CC2=CN=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316166 | |
| Record name | (+)-Isopilocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-35-1 | |
| Record name | (+)-Isopilocarpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopilocarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Isopilocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-pilocarpine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPILOCARPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9UV7D2OI9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


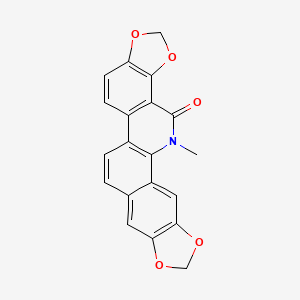
![L-[(N-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B1218857.png)
![(2-Aminooxy-ethyl)-[5-(6-amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl]-methyl-sulfonium](/img/structure/B1218858.png)

![6-{4-[Hydroxy-(4-nitro-phenoxy)-phosphoryl]-butyrylamino}-hexanoic acid](/img/structure/B1218860.png)

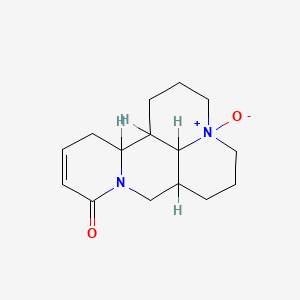

![1-[2-[(2-Guanidinophenyl)disulfanyl]phenyl]guanidine](/img/structure/B1218870.png)

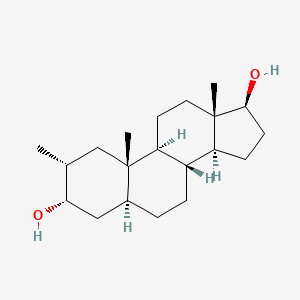
![3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B1218873.png)
